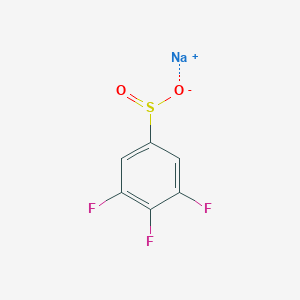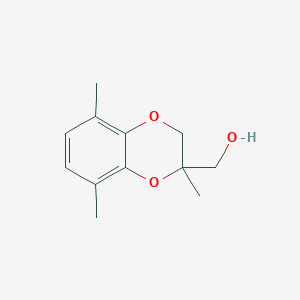
1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a cyclohexane ring with a nitrile group and a methoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with 2-methoxyethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar in structure but contains an imidazolium ring.
1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Contains a phenoxyethyl group instead of a methoxyethyl group.
Uniqueness: 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is unique due to its specific combination of a cyclohexane ring, nitrile group, and methoxyethyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H21NO/c1-11(2)4-6-12(10-13,7-5-11)8-9-14-3/h4-9H2,1-3H3 |
Clave InChI |
KYKZDRKXPRRCAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(CCOC)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




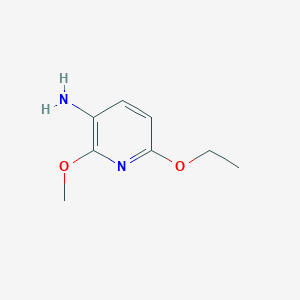
amine](/img/structure/B13200288.png)
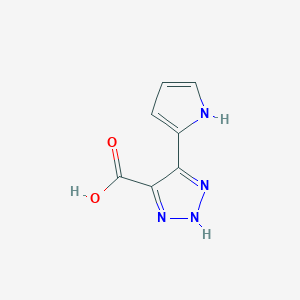
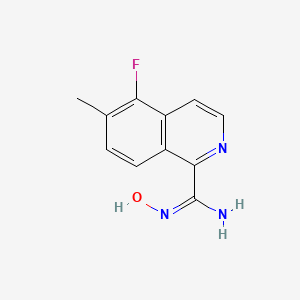


![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)

